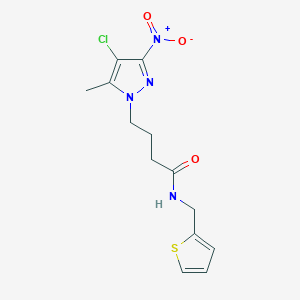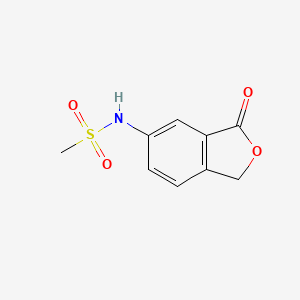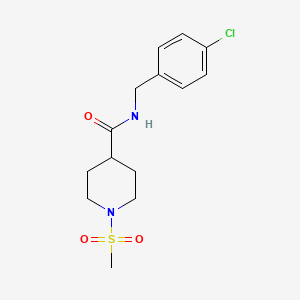
1-(cyclopropylcarbonyl)indoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 1-(cyclopropylcarbonyl)indoline and related structures often employs cyclopropanation strategies. For instance, the cyclopropanation of simple olefins and the subsequent synthetic transformation of the resulting cyclopropyl intermediates has been a focus of study, particularly for constructing complex nitrogen-containing ring systems like indoline alkaloids. Cyclopropanation of enamines, especially for the assembly of indoline alkaloid skeletons, has been explored using cyclopropanation/ring-opening/iminium cyclization (CRI) approaches to efficiently construct indoline alkaloid skeletons (Zhang, Song, & Qin, 2011).
Molecular Structure Analysis
The molecular structure of 1-(cyclopropylcarbonyl)indoline features a cyclopropyl group attached to the carbonyl, which is part of the indoline system. This structure is pivotal for the compound's reactivity and application in synthesis, serving as a versatile intermediate for further functionalization and incorporation into complex alkaloid structures.
Chemical Reactions and Properties
Chemical reactions involving 1-(cyclopropylcarbonyl)indoline often capitalize on the reactivity of the cyclopropyl group and the indoline nitrogen. For instance, N-acyl indolines can be synthesized via one-pot cyclization of 2-aminophenethyl alcohols with carboxylic acids, showcasing the compound's versatility in forming biologically important indolines (Wang, Wan, Jiang, & Hao, 2007).
Physical Properties Analysis
The physical properties of 1-(cyclopropylcarbonyl)indoline, such as solubility, melting point, and stability, are crucial for its handling and use in synthetic procedures. These properties can be influenced by the presence of the cyclopropyl group and the indoline nitrogen, affecting the compound's behavior in different solvents and under varying conditions.
Chemical Properties Analysis
The chemical properties of 1-(cyclopropylcarbonyl)indoline are characterized by its reactivity towards various types of chemical transformations. This includes cycloaddition reactions, palladium-catalyzed allylic alkylations, and cyclopropanation reactions that exploit the compound's unique structural features for the synthesis of complex molecular architectures (Trost, Bai, Hohn, Bai, & Cregg, 2018).
properties
IUPAC Name |
cyclopropyl(2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c14-12(10-5-6-10)13-8-7-9-3-1-2-4-11(9)13/h1-4,10H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLNXGWSSKHZBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352607 |
Source


|
| Record name | 1H-Indole, 1-(cyclopropylcarbonyl)-2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole, 1-(cyclopropylcarbonyl)-2,3-dihydro- | |
CAS RN |
293324-65-9 |
Source


|
| Record name | 1H-Indole, 1-(cyclopropylcarbonyl)-2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyclopropanecarbonyl-2,3-dihydro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5645194.png)

![1-(2-methylphenyl)-3-[2-(methylthio)ethyl]-5-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5645201.png)
![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[4-(1H-tetrazol-1-ylmethyl)benzoyl]piperidine](/img/structure/B5645203.png)
![2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5645213.png)

![(1S*,5R*)-6-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5645222.png)
![5-propyl-1'-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5645229.png)
![N-[3-(3,5-dimethylisoxazol-4-yl)propyl]-2-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B5645237.png)
![1-(3,4-dimethoxyphenyl)-2-[1-ethyl-3-(2-methyl-1,3-thiazol-4-yl)-1H-1,2,4-triazol-5-yl]ethanamine](/img/structure/B5645243.png)
![2-[(2-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B5645254.png)

